molecular formula C17H16N2O3S B4495070 6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide

6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide

Cat. No.: B4495070
M. Wt: 328.4 g/mol
InChI Key: SNRAEXFEYVREPA-UHFFFAOYSA-N
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Description

6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-naphthol, is methoxylated to form 6-methoxy-2-naphthol.

    Sulfonation: The methoxylated naphthol undergoes sulfonation using chlorosulfonic acid to yield 6-methoxy-2-naphthalenesulfonyl chloride.

    Coupling with Pyridine Derivative: The sulfonyl chloride is then reacted with 6-methyl-2-aminopyridine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide.

    Reduction: Formation of 6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

6-methoxy-N-(6-methyl-2-pyridinyl)-2-naphthalenesulfonamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

6-methoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-4-3-5-17(18-12)19-23(20,21)16-9-7-13-10-15(22-2)8-6-14(13)11-16/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAEXFEYVREPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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